2,7-Dinitronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 2,7-Dinitronaphthalene and related compounds involves various chemical reactions, including reduction and coordination with metal ions. Notably, its synthesis can be achieved through the reduction of naphthalene derivatives under specific conditions, leading to the formation of radical anions and coordination polymers with metal ions such as copper(II) and manganese(II) (Nelsen et al., 2004) (Tian et al., 2010).
Molecular Structure Analysis
The molecular structure of 2,7-Dinitronaphthalene has been analyzed through various spectroscopic methods, revealing its planar unsymmetrical structure and providing insights into its electronic structure. Techniques such as UV-visible and infrared spectrometry have been utilized for this purpose (Sekiguchi et al., 1976).
Chemical Reactions and Properties
2,7-Dinitronaphthalene undergoes various chemical reactions, including electron transfer and photocatalytic oxidation. These reactions are influenced by factors such as solvent type and the presence of other chemical species. Research has shown that 2,7-Dinitronaphthalene can participate in electron transfer processes with notable efficiency and specificity (Görner, 2002).
Physical Properties Analysis
The physical properties of 2,7-Dinitronaphthalene, including its solubility and thermal stability, have been thoroughly investigated. These studies provide critical information on its behavior in different environments and under various temperatures (Yang et al., 2017).
Chemical Properties Analysis
The chemical properties of 2,7-Dinitronaphthalene, such as its reactivity towards nucleophiles and its behavior in nitration reactions, have been explored to understand its potential applications and reaction mechanisms. This research highlights its versatility and potential in organic synthesis (Novi et al., 1979).
Scientific Research Applications
Electron Transfer and Charge Transfer Studies
2,7-Dinitronaphthalene has been extensively studied in the context of electron transfer. Nelsen et al. (2004) explored the electron transfer within 2,7-dinitronaphthalene radical anions, demonstrating a Hush-type intervalence charge-transfer band. This research is crucial for understanding intramolecular electron transfer dynamics, providing insights into the behavior of radical anions in different solvents (Nelsen et al., 2004). Further, Telo et al. (2009) estimated rate constants for intramolecular electron-transfer in various dinitronaphthalene radical anions, which contributes to our understanding of solvent dynamics in chemical reactions (Telo, Nelsen, & Zhao, 2009).
Photoreduction Studies
Görner (2002) investigated the photoreduction of dinitronaphthalenes, including 2,7-dinitronaphthalene, using triethylamine in different solvents. This study provides valuable insights into the behavior of dinitronaphthalenes under light exposure and the role of radical anions in photoreduction processes (Görner, 2002).
Photocatalytic Oxidation
Bekbolet et al. (2009) explored the photocatalytic oxidation of dinitronaphthalene isomers, including the mechanisms and nature of these reactions. Using quantum mechanical calculations, they provided a comprehensive understanding of the reactivities of different dinitronaphthalene isomers in photocatalytic processes (Bekbolet, Çınar, Kılıç, Uyguner, Minero, & Pelizzetti, 2009).
Chemical Synthesis and Structure Analysis
Wang et al. (2014) focused on the zeolite-assisted regioselective synthesis of dinitronaphthalene, highlighting a method that is both environmentally benign and economical (Wang, Peng, Shi, Dong, Tai, & Liu, 2014). Tian et al. (2010) synthesized metal-organic coordination polymers using 1,5-dinitronaphthalene-3,7-dicarboxylate, contributing to the understanding of the structural and property relationships in coordination polymers (Tian, Jia, Zhang, & Gao, 2010).
Safety And Hazards
Future Directions
Future research on 2,7-Dinitronaphthalene could focus on further understanding its intramolecular electron transfer mechanism . Additionally, the development of a green, simple, and environmentally benign process for the selective synthesis of desired isomer in the liquid phase nitration of aromatic compounds is urgently desirable from both synthetic and industrial points of view .
properties
IUPAC Name |
2,7-dinitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDWAIQLYHEUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179525 | |
Record name | Naphthalene, 2,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dinitronaphthalene | |
CAS RN |
24824-27-9 | |
Record name | 2,7-Dinitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24824-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Dinitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2,7-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dinitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,7-DINITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ2UM95XLW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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